
4-Bromo-6-methyl-2h-pyran-2-one
Overview
Description
4-Bromo-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C6H5BrO2. It is a derivative of 2H-pyran-2-one, featuring a bromine atom at the 4th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the bromination of 6-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methyl-2H-pyran-2-one.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-substituted-6-methyl-2H-pyran-2-one derivatives.
Oxidation: Formation of this compound carboxylic acids.
Reduction: Formation of 6-methyl-2H-pyran-2-one.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-6-methyl-2H-pyran-2-one has been investigated for its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific bacterial strains, suggesting that modifications to the compound could enhance its potency and broaden its spectrum of activity .
Anticancer Properties
The compound has also been explored for anticancer applications. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cells, making them potential leads for anticancer drug development .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles.
Synthesis of Heterocycles
This compound is utilized in the synthesis of various heterocyclic compounds through cyclization reactions. Its ability to participate in nucleophilic substitutions allows chemists to create diverse chemical entities with potential pharmaceutical applications .
Vinylogous Reactions
The principle of vinylogy has been applied to this compound, enabling the formation of complex structures through vinylogous reactions. This methodology is particularly useful in constructing multi-functionalized compounds that can serve as precursors for further chemical transformations .
Material Science
In material science, this compound is being explored for its potential use in developing new materials.
Polymer Chemistry
Studies have indicated that this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The incorporation of such heterocycles into polymers can lead to innovative materials with tailored functionalities .
Photonic Applications
Research suggests that derivatives of this compound may have applications in photonic devices due to their unique optical properties. These materials could be used in the development of sensors or light-emitting devices .
Case Study: Antimicrobial Derivatives
A recent study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. The results demonstrated a significant improvement in activity with certain modifications, highlighting the compound's potential as a scaffold for developing new antibiotics .
Case Study: Synthesis of Novel Heterocycles
Another investigation aimed at synthesizing novel heterocyclic compounds using this compound as a starting material revealed efficient pathways leading to biologically active molecules. The study emphasized the importance of optimizing reaction conditions to maximize yield and purity .
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Bromo-2-methylpyridine
- 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one
Uniqueness
4-Bromo-6-methyl-2H-pyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the pyranone ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Biological Activity
4-Bromo-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C6H5BrO2. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom at the 4-position and a methyl group at the 6-position of the pyranone ring, contribute to its reactivity and potential therapeutic applications.
The compound is characterized by its ability to undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to a range of derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield 6-methyl-2H-pyran-2-one .
The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with proteins and enzymes. This interaction may inhibit enzymatic activity or disrupt cellular processes, which is critical for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the strain tested.
- Cytotoxicity Against Cancer Cells : In a study involving human cancer cell lines, the compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for breast cancer cells and 30 µM for colon cancer cells, indicating potent cytotoxic effects.
- Mechanistic Insights : Further investigations into its mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for inducing apoptosis.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
4-Methoxy-6-methyl-2H-pyran-2-one | C7H8O3 | Exhibits different solubility properties due to methoxy group |
4-Azido-6-methyl-2H-pyran-2-one | C6H6N4O2 | Known for its reactivity in cycloaddition reactions |
4-Hydroxy-6-methyl-2H-pyran-2-one | C7H8O3 | Enhanced hydrogen bonding capabilities due to hydroxyl group |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-Bromo-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves bromination of 6-methyl-2H-pyran-2-one using reagents like N-bromosuccinimide (NBS) under controlled conditions. For optimization, varying solvents (e.g., CCl₄ or DMF), temperatures (0–25°C), and stoichiometric ratios of NBS can improve selectivity and yield. Monitoring via TLC or HPLC ensures minimal side products like over-brominated derivatives .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR should show characteristic peaks for the methyl group (~δ 2.1 ppm) and bromine-induced deshielding of adjacent protons. Single-crystal X-ray analysis, as demonstrated in related pyranone derivatives, provides definitive bond-length and angle data .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and GC-MS for volatile impurities. Differential scanning calorimetry (DSC) can identify polymorphic forms, while elemental analysis verifies stoichiometric composition. Cross-referencing with NIST spectral libraries ensures accuracy .
Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?
- Methodology : The bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or Suzuki coupling. Reactivity can be assessed via kinetic studies under varying pH and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Computational modeling (DFT) predicts regioselectivity in reactions .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodology : Perform systematic solubility tests in solvents like DMSO, ethanol, and hexane using gravimetric or UV-Vis methods. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots explain solvent interactions. Conflicting reports may arise from impurities or polymorphic variations, necessitating rigorous purification .
Q. What experimental designs minimize byproduct formation during halogenation of the pyranone core?
- Methodology : Use low-temperature bromination (-10°C) with slow reagent addition to prevent di-bromination. Radical scavengers (e.g., BHT) suppress radical chain reactions. In-situ FTIR monitors intermediate formation, allowing real-time adjustments. Comparative studies with deuterated analogs reveal mechanistic insights .
Q. How can the anticancer potential of this compound be evaluated in vitro and in vivo?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values. For mechanistic studies, perform flow cytometry (apoptosis/cycle arrest) and Western blotting (e.g., caspase-3 activation). In vivo xenograft models assess tumor suppression, while toxicity studies evaluate selectivity over normal cells .
Q. What strategies address discrepancies in reported spectroscopic data for this compound?
- Methodology : Replicate experiments under standardized conditions (solvent, concentration, temperature). Collaborate with multiple labs to cross-validate NMR and MS data. Database tools like PubChem or Reaxys provide consensus spectra, while crystallographic data resolves ambiguities in tautomeric forms .
Q. How does steric hindrance from the methyl group affect regioselectivity in cross-coupling reactions?
- Methodology : Compare reaction outcomes with 4-Bromo-6-H-2H-pyran-2-one (lacking methyl). Steric maps from molecular modeling (e.g., Gaussian) highlight crowding near the reaction site. Experimental kinetics (e.g., Hammett plots) quantify electronic vs. steric contributions .
Q. What computational tools predict the compound’s metabolic stability and pharmacokinetics?
Properties
IUPAC Name |
4-bromo-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFSFJYWGVKYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461206 | |
Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132559-91-2 | |
Record name | 4-Bromo-6-methyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132559-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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